molecular formula C9H20O5<br>HO(CH2CH2O)4CH3<br>C9H20O5 B1677521 2,5,8,11-Tetraoxatridecan-13-ol CAS No. 23783-42-8

2,5,8,11-Tetraoxatridecan-13-ol

Cat. No. B1677521
CAS RN: 23783-42-8
M. Wt: 208.25 g/mol
InChI Key: ZNYRFEPBTVGZDN-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatridecan-13-ol” is an organic compound with the molecular formula C10H22O5 . It is also known by other names such as Tetraethyleneglycol monomethylether .


Molecular Structure Analysis

The molecular structure of “2,5,8,11-Tetraoxatridecan-13-ol” consists of a chain of carbon atoms with oxygen atoms interspersed, ending in a hydroxyl group .


Physical And Chemical Properties Analysis

“2,5,8,11-Tetraoxatridecan-13-ol” is a colorless to slightly yellow liquid . It is soluble in most organic solvents such as alcohols, ethers, and ketones .

Scientific Research Applications

Ionic Liquid Applications

This compound has been used in the study of charge transport and dipolar relaxations in a sodium-based oligoether carboxylate ionic liquid . The study found that the dielectric spectra are described at lower temperatures in terms of dipolar relaxations whereas hopping conduction in a random spatially varying energy landscape is quantitatively shown to dominate the spectra at higher temperatures .

Corrosion Inhibitor

2,5,8,11-Tetraoxatridecan-13-ol can be used as a metal corrosion inhibitor . It can be added to lubricating oil to prevent corrosion on the metal surface .

Organic Solvent

As an organic solvent, it can be used in chemical synthesis and coatings . Its solubility in most organic solvents, such as alcohols, ethers, and ketones, makes it a versatile solvent .

Surface Active Agent

It has certain surface activity and can be used as a surfactant and emulsifier . This property makes it useful in a variety of applications, including the formulation of cleaning products and personal care products .

Synthesis of PROTACs

Tetraethylene glycol monomethyl ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Thermo-responsive Amphiphilic Alternating Copolymers

This compound has been used in the synthesis of thermo-responsive amphiphilic alternating copolymers . These polymers have the capability of changing physiochemical properties in response to temperature changes, making them useful in fields such as drug delivery systems, tissue engineering, and gene transfection .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3
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InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCOCCO
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Molecular Formula

C9H20O5
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DSSTOX Substance ID

DTXSID3027829
Record name 2,5,8,11-Tetraoxatridecan-13-ol
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Molecular Weight

208.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID.
Record name 3,6,9,12-Tetraoxatridecan-1-ol
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Record name Tetraethylene glycol monomethyl ether
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Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Boiling Point

280-350 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Flash Point

161 °C c.c.
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Solubility

Solubility in water: miscible
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Density

1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Product Name

2,5,8,11-Tetraoxatridecan-13-ol

CAS RN

23783-42-8
Record name Tetraethylene glycol monomethyl ether
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Record name PEG-4 methyl ether
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Record name 3,6,9,12-Tetraoxatridecan-1-ol
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Record name 3,6,9,12-tetraoxotridecanol
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Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Melting Point

-39 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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